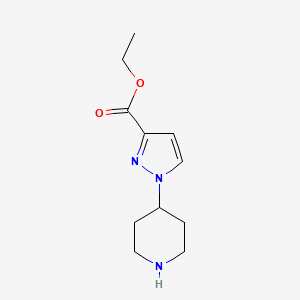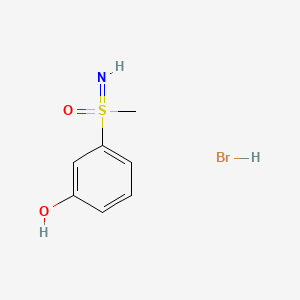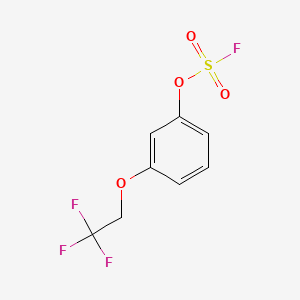![molecular formula C22H17FN2O5S B13553293 (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a fluorophenyl group, and a furan ring, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiolane ring, followed by the introduction of the fluorophenyl and furan groups. The final step involves the formation of the tetrahydropyridine ring and the addition of the carbonitrile group. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with related structures, such as other thiolane derivatives or fluorophenyl-furan compounds. Compared to these compounds, 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile may exhibit unique properties due to its specific combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C22H17FN2O5S |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17FN2O5S/c1-13-18(10-17-6-7-20(30-17)14-2-4-15(23)5-3-14)21(26)25(22(27)19(13)11-24)16-8-9-31(28,29)12-16/h2-7,10,16H,8-9,12H2,1H3/b18-10- |
InChI-Schlüssel |
RNOTXIYFCBWKER-ZDLGFXPLSA-N |
Isomerische SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)C#N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


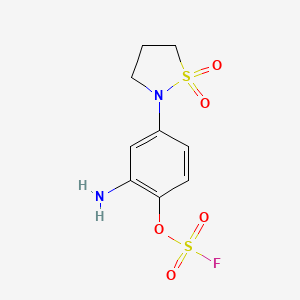
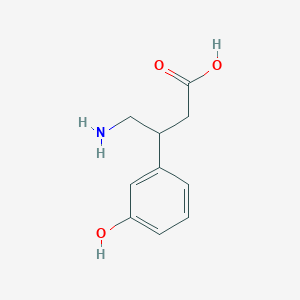
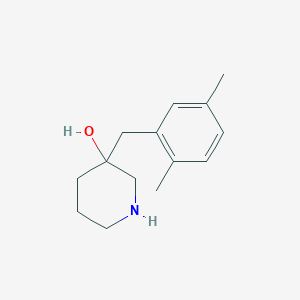
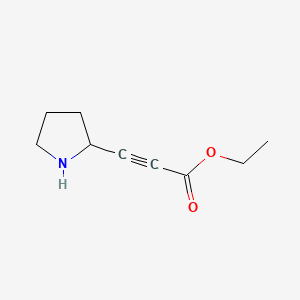


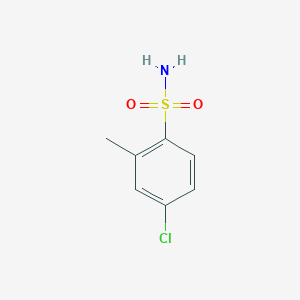

![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)
